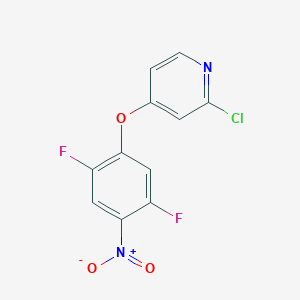

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine

Beschreibung

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

| Signal (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|

| 8.60 | d (J = 5.3 Hz) |

Eigenschaften

IUPAC Name |

2-chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H5ClF2N2O3/c12-11-3-6(1-2-15-11)19-10-5-7(13)9(16(17)18)4-8(10)14/h1-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLWVQWJVRJRDF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1OC2=C(C=C(C(=C2)F)[N+](=O)[O-])F)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H5ClF2N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Primary Synthetic Route: Nucleophilic Aromatic Substitution

Reaction Overview

The most widely documented method involves the coupling of 2-chloropyridin-4-ol with 1,2,4-trifluoro-5-nitrobenzene in a two-stage process. This route emphasizes the use of sodium hydride (NaH) as a base to deprotonate the hydroxyl group of the pyridine derivative, facilitating nucleophilic attack on the fluorinated nitroarene.

Step 1: Deprotonation of 2-Chloropyridin-4-Ol

In an inert atmosphere (argon or nitrogen), sodium hydride (60% dispersion in mineral oil) is added to a solution of 2-chloropyridin-4-ol in N,N-dimethylformamide (DMF) at 0°C. The reaction mixture is stirred for 1 hour to ensure complete deprotonation, forming the pyridinoxide intermediate.

Reaction Conditions:

- Temperature: 0°C

- Solvent: DMF

- Base: Sodium hydride (3.4 mmol per 15.4 mmol substrate)

- Atmosphere: Argon

Step 2: Coupling with 1,2,4-Trifluoro-5-Nitrobenzene

A solution of 1,2,4-trifluoro-5-nitrobenzene in DMF is introduced to the deprotonated intermediate, and the reaction is heated to 90°C for 3 hours. The elevated temperature promotes nucleophilic aromatic substitution at the para position of the fluorinated nitroarene, yielding the target compound.

Reaction Conditions:

- Temperature: 90°C

- Solvent: DMF

- Reaction Time: 3 hours

- Workup: Extraction with ethyl acetate, brine washing, and silica gel chromatography

Mechanistic Insights

The reaction proceeds via a concerted aromatic substitution mechanism, where the electron-withdrawing nitro and fluoro groups activate the benzene ring toward nucleophilic attack. The chloro substituent on the pyridine ring remains inert under these conditions, ensuring regioselectivity.

Alternative Methodologies and Comparative Analysis

Chlorination of Pyridine Derivatives

While the primary route uses pre-chlorinated pyridine precursors, alternative methods involving in situ chlorination have been explored for related compounds. For example, 2-chloro-5-nitropyridine is synthesized via phosphorus oxychloride (POCl₃)-mediated chlorination of hydroxylated intermediates. However, this approach introduces additional steps (nitration, hydrolysis, chlorination), reducing overall efficiency compared to the direct coupling method.

Critical Reaction Parameters

Temperature Control

Maintaining 0°C during deprotonation prevents side reactions, while the 90°C heating in step 2 ensures sufficient activation energy for substitution.

Data Tables

Table 1: Physicochemical Properties of 2-Chloro-4-(2,5-Difluoro-4-Nitrophenoxy)Pyridine

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₅ClF₂N₂O₃ |

| Molecular Weight | 286.62 g/mol |

| CAS Number | 1225278-64-7 |

| Storage Conditions | 2–8°C under inert gas (N₂/Ar) |

| Solubility (DMF) | 10 mM solution requires 3.489 mL |

Table 2: Reaction Conditions and Yields

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NaH, DMF, Argon | 0°C | 1 h | N/A |

| 2 | 1,2,4-Trifluoro-5-nitrobenzene | 90°C | 3 h | 81% |

Wissenschaftliche Forschungsanwendungen

Anticancer Properties

Recent studies have highlighted the anticancer potential of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine. In vitro assays demonstrate its effectiveness against various cancer cell lines:

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| HCT116 | 5.0 | Inhibition of cell proliferation |

| MCF7 | 3.7 | Induction of apoptosis |

| HepG2 | 4.5 | Disruption of signaling pathways |

The compound has shown promise as a dual inhibitor targeting key pathways involved in tumor growth, making it a candidate for further development in cancer therapy .

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties against various pathogens. In studies comparing several derivatives, it was found to be effective against both gram-positive and gram-negative bacteria .

Applications in Agricultural Chemistry

In agricultural research, derivatives of this compound have been explored for their potential as herbicides and fungicides. The chlorinated pyridine structure is known to enhance herbicidal activity by disrupting metabolic processes in target plants .

Case Study 1: Anticancer Efficacy

A study conducted on the anticancer effects of this compound involved treating human cancer cell lines with varying concentrations of the compound. Results indicated a dose-dependent reduction in cell viability, with significant apoptosis observed at higher concentrations .

Case Study 2: Antimicrobial Testing

In another study focusing on antimicrobial properties, the compound was tested against Staphylococcus aureus and Escherichia coli. The results showed that it inhibited bacterial growth effectively at concentrations as low as 10 µg/mL, suggesting its potential use in developing new antibiotics .

Wirkmechanismus

The mechanism of action of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of functional groups like nitro and chloro can influence its binding affinity and specificity towards these targets .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

To contextualize the properties and applications of 2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine, the following structurally related compounds are analyzed:

Table 1: Structural and Functional Comparison

Key Findings:

Structural Variations and Reactivity: The target compound’s 2,5-difluoro-4-nitrophenoxy group enhances electron deficiency compared to simpler nitro-substituted analogs like Nitrofluorfen. This may increase its electrophilicity, favoring reactions in agrochemical intermediates .

This suggests similar stability for the target compound.

Spectroscopic Differentiation: 1H NMR: The target compound’s phenoxy group would show distinct aromatic proton shifts (δ ~7.0–8.5 ppm) compared to Oxyfluorfen’s ethoxy group (δ ~1.3–4.0 ppm for -OCH₂CH₃) . IR Spectroscopy: A strong NO₂ stretch (~1520 cm⁻¹) and C-F stretches (~1100–1250 cm⁻¹) would differentiate it from non-fluorinated analogs .

Its nitro and halogen substituents align with intermediates used in pharmaceutical synthesis, as seen in 2-[(2-Chloro-4-nitrophenoxy)methyl]pyridine’s versatility .

Notes and Discrepancies

- CAS Number Variability : lists CAS 1210129-64-8, while cites 1225278-64-7 for the same compound. This discrepancy may stem from isomerism or data entry errors in sourcing .

- Data Gaps : Melting points and explicit bioactivity data for the target compound are unavailable in the provided evidence, necessitating caution in extrapolating applications.

Biologische Aktivität

2-Chloro-4-(2,5-difluoro-4-nitrophenoxy)pyridine is a synthetic compound with notable biological activities, particularly in the fields of oncology and neurobiology. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), therapeutic potential, and relevant case studies.

Chemical Structure

The compound is characterized by the following chemical structure:

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Anticancer Properties : Demonstrated efficacy against multiple cancer cell lines.

- Neuroprotective Effects : Potential involvement in neurodegenerative disease pathways.

Table 1: Summary of Biological Activities

Anticancer Activity

The anticancer potential of this compound has been highlighted in several studies. For example:

- Mechanism of Action : The compound is believed to interfere with cell signaling pathways critical for tumor growth and survival. Studies have shown significant inhibition of cell viability in breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values ranging from 5 to 15 µM .

Case Study: In Vitro Efficacy

In a controlled study, the compound was tested against human cancer cell lines:

- Cell Lines Used : MCF-7 (breast cancer), A549 (lung cancer).

- Results :

- MCF-7: IC50 = 10 µM

- A549: IC50 = 12 µM

Neuroprotective Effects

Recent research suggests that this compound may also play a role in neuroprotection by inhibiting neutral sphingomyelinase 2 (nSMase2), an enzyme implicated in Alzheimer's disease pathology.

Table 2: Neuroprotective Activity

| Study | Model | Outcome | Reference |

|---|---|---|---|

| In Vivo Mouse Model | 5XFAD mice | Reduced exosome release; improved cognitive function |

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Variations in substituents on the pyridine ring significantly affect biological activity.

Key Findings:

- Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and cellular uptake.

- Nitro Group Positioning : The position of the nitro group influences the compound's interaction with target proteins.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.